2-Methoxy-5-phenylphenol
Description
BenchChem offers high-quality 2-Methoxy-5-phenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-phenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUJKFXUPMEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559663 | |
| Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37055-80-4 | |
| Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biological activity potential of 2-Methoxy-5-phenylphenol
An In-Depth Technical Guide to the Biological Activity Potential of 2-Methoxy-5-phenylphenol
Abstract
The methoxyphenol scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic value. Within this class, 2-Methoxy-5-phenylphenol emerges as a compound of considerable interest, warranting a thorough investigation of its biological potential. This technical guide provides a comprehensive exploration of the antioxidant, anti-inflammatory, and anticancer activities associated with the 2-methoxyphenol core structure, with a specific focus on extrapolating the potential of 2-Methoxy-5-phenylphenol. We delve into the underlying mechanisms of action, detailing key signaling pathways and molecular targets. Furthermore, this document serves as a practical resource by providing detailed, step-by-step experimental protocols for the in-vitro evaluation of these biological activities, complete with the scientific rationale behind methodological choices. Through a synthesis of existing data on analogous compounds and foundational biochemical principles, this guide aims to equip researchers with the knowledge and tools necessary to unlock the therapeutic promise of 2-Methoxy-5-phenylphenol.
Compound Profile: Physicochemical Properties and Synthesis
2-Methoxy-5-phenylphenol is a biphenyl compound characterized by a hydroxyl and a methoxy group on one of the phenyl rings. Its structure is foundational to its chemical reactivity and biological activity. Understanding its basic properties is the first step in any systematic investigation.
| Property | Value | Reference(s) |
| CAS Number | 37055-80-4 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| IUPAC Name | 2-Methoxy-5-phenylphenol | |
| Appearance | Varies; typically solid |
The synthesis of 2-Methoxy-5-phenylphenol and its derivatives is most commonly achieved through robust cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide catalyzed by a palladium complex, is a preferred method due to its high functional group tolerance and excellent yields.[2] Alternatively, the Ullmann condensation, a classic copper-catalyzed reaction, provides another powerful, albeit often harsher, route to forming the essential biaryl bond.[2] The accessibility of this scaffold through established synthetic protocols is a significant advantage for its further development and derivatization.
Antioxidant Potential: A Mechanistic Perspective
Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to act as chain-breaking agents by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[3][4] The resulting phenoxyl radical is stabilized through resonance, a feature that is influenced by the nature and position of other substituents on the aromatic ring. In 2-Methoxy-5-phenylphenol, the electron-donating methoxy group is expected to enhance the stability of this radical, thereby potentiating its antioxidant capacity.[3]
Protocol 2.1: In Vitro Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational method for screening antioxidant activity. Its utility stems from the stability of the DPPH radical and the simplicity of the measurement. A potent antioxidant will readily donate a hydrogen atom to the DPPH radical, causing a color change from deep violet to pale yellow, which can be quantified spectrophotometrically at 517 nm.[3][5] This provides a rapid and reliable measure of the compound's radical scavenging potential.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of Test Compound: Dissolve 2-Methoxy-5-phenylphenol in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Reaction Setup: In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells. Add 100 µL of the DPPH solution to each well.
-
Controls: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., Ascorbic Acid or Trolox at the same concentrations as the test compound).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2.2: ABTS Radical Cation Decolorization Assay
Causality: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is complementary to the DPPH assay. The ABTS radical cation (ABTS•+) is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[6][7] The pre-formed radical is blue-green, and its reduction by an antioxidant leads to decolorization, measured at 734 nm. This provides a broader characterization of the compound's antioxidant capabilities.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Setup: Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS•+ working solution.
-
Measurement: Record the absorbance at 734 nm after 6 minutes of incubation.
-
Calculation and IC₅₀ Determination: Calculate the percentage inhibition and determine the IC₅₀ value as described for the DPPH assay.
Anti-inflammatory Activity: Targeting Key Pathways
Chronic inflammation is a key pathological driver of numerous diseases. Compounds that can modulate inflammatory pathways are of high therapeutic interest. Structurally related 2-methoxyphenols have demonstrated anti-inflammatory properties, notably through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[8][9]
Signaling Pathway Analysis: The NF-κB and MAPK Cascades
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[10] This frees NF-κB to translocate to the nucleus, where it induces the expression of inflammatory genes, including iNOS and COX-2.[10] Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK1/2, JNK) are also activated by LPS and play crucial roles in regulating the expression of inflammatory mediators.[10] A compound like 2-Methoxy-5-phenylphenol could exert its anti-inflammatory effects by inhibiting IκB phosphorylation or suppressing the activation of MAPK signaling components.
Protocol 3.1: Assessment of COX-2 Expression in Macrophages
Causality: RAW 264.7 murine macrophages are a standard and reliable cell line for studying inflammatory responses in vitro.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these cells, inducing a robust inflammatory response that includes the significant upregulation of COX-2.[8] By pre-treating these cells with 2-Methoxy-5-phenylphenol before LPS stimulation, we can effectively determine if the compound can suppress this key inflammatory enzyme. Western blotting provides a semi-quantitative measure of protein expression, allowing for direct visualization of changes in COX-2 levels.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of 2-Methoxy-5-phenylphenol for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an untreated control group and an LPS-only group.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensity using software like ImageJ. Normalize the COX-2 band intensity to the loading control to determine the relative protein expression.
Anticancer Potential: From Cytotoxicity to Mechanistic Insights
Several complex phenolic compounds have shown promise as anticancer agents. A noteworthy synthetic analogue, 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ), has been identified as a microtubule inhibitor that induces G2/M cell cycle arrest and apoptosis in breast cancer cells.[11][12] This highlights the potential of the 2-methoxyphenol core in developing novel oncology therapeutics.
Protocol 4.1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust first step in anticancer drug screening to determine the cytotoxic concentration (IC₅₀) of a compound against various cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Methoxy-5-phenylphenol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.
Broader Bioactivities and Future Directions
The therapeutic potential of 2-Methoxy-5-phenylphenol is likely not limited to the activities detailed above. The methoxyphenol scaffold is known to interact with a variety of enzymes. Derivatives have shown inhibitory activity against myeloperoxidase (MPO), an enzyme implicated in atherosclerosis,[13] and monoamine oxidase (MAO), a target for antidepressants. [14] Future research should focus on a systematic evaluation of 2-Methoxy-5-phenylphenol against a broader panel of biological targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of novel derivatives, will be crucial to optimize potency and selectivity. Promising in-vitro results must be followed by in-vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
Conclusion
2-Methoxy-5-phenylphenol stands as a promising chemical entity rooted in a well-established pharmacophore. Based on extensive evidence from structurally related compounds, it possesses significant potential as an antioxidant, anti-inflammatory, and anticancer agent. The proposed mechanisms, involving the modulation of key signaling pathways like NF-κB and PI3K/Akt, offer a solid foundation for further investigation. The experimental protocols and workflows provided in this guide offer a clear and rational path for researchers to systematically validate these activities and uncover the full therapeutic potential of this compound. Continued exploration of 2-Methoxy-5-phenylphenol and its derivatives could lead to the development of novel therapeutics for a range of human diseases.
References
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]
-
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research. [Link]
-
Wang, Y., et al. (2019). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines. Cancer Biology & Therapy. [Link]
-
Li, N., et al. (2016). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ0814061), a novel microtubule inhibitor, evokes G2/M cell cycle arrest and apoptosis in human breast cancer cells. Biomedicine & Pharmacotherapy. [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Journal of Chemistry. [Link]
-
Li, N., et al. (2020). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF. Chemico-Biological Interactions. [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Research Square. [Link]
-
Georgieva, L., et al. (2017). Antioxidant activity of selected o-methoxyphenols and biphenols: theoretical and experimental studies. Bulgarian Chemical Communications. [Link]
-
Kim, K. A., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research. [Link]
-
Asami, E., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology. [Link]
-
Giner, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]
-
Badavath, V. N., et al. (2016). MAO inhibitory activity of 2-methoxy-4-(3-phenyl-4, 5-dihydro-1H-pyrazol-5-yl) phenol derivatives. ResearchGate. [Link]
-
Kumar, S., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry. [Link]
-
Hayati, E. K., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]
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- 12. 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ0814061), a novel microtubule inhibitor, evokes G2/M cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
The Evolution of 2-Methoxy-5-phenylphenol Synthesis: From Metabolic Byproduct to Targeted Scaffold
The following technical guide details the history, discovery, and synthetic evolution of 2-Methoxy-5-phenylphenol (CAS: 37055-80-4), also chemically identified as 3-hydroxy-4-methoxybiphenyl .
Executive Summary
2-Methoxy-5-phenylphenol represents a distinct class of biaryl ethers where the phenolic core is functionalized with both a methoxy group and a phenyl ring. Originally identified in the 1970s solely as a metabolic byproduct of biphenyl detoxification in mammals, this compound has evolved into a strategic intermediate in modern medicinal chemistry. It currently serves as a scaffold for IRE-1α inhibitors (targeting the unfolded protein response in cancer) and specialized liquid crystal materials.
This guide analyzes the transition of 2-Methoxy-5-phenylphenol from a biological curiosity to a synthetically accessible building block, highlighting the shift from classical methylation to state-of-the-art C-H activation.
Historical Discovery: The Metabolic Origin
Before it was a target for synthesis, 2-Methoxy-5-phenylphenol was discovered as a "disposal" product of biological systems.
The Biphenyl Metabolism Studies (1973)
In the early 1970s, toxicology studies focused on biphenyl , a common fungistatic agent used in citrus packaging. Researchers analyzing the urine of rabbits treated with biphenyl isolated several phenolic metabolites.
-
The Discovery: While 4-hydroxybiphenyl was the major metabolite, a minor fraction was identified as 3-hydroxy-4-methoxybiphenyl (2-Methoxy-5-phenylphenol).
-
The Mechanism: The liver cytochrome P450 enzymes first hydroxylated the biphenyl ring to form a catechol intermediate (3,4-dihydroxybiphenyl), which was subsequently methylated by catechol-O-methyltransferase (COMT).
-
Significance: This established the compound's structure but provided no viable route for gram-scale isolation.
Figure 1: The biological genesis of 2-Methoxy-5-phenylphenol via mammalian metabolism.
Synthetic Evolution: From Classical to Modern
The synthetic access to this scaffold has progressed through three distinct eras, driven by the need for higher regioselectivity.
Era 1: Classical Methylation (1985)
The first chemical syntheses mimicked the biological route but faced a "regioselectivity problem."
-
Precursor: 4-Phenylpyrocatechol (4-phenyl-1,2-dihydroxybenzene).
-
Reaction: Treatment with Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃).
-
The Flaw: Methylation of the catechol is non-selective. It produces a mixture of the target (3-hydroxy-4-methoxy) and its isomer (4-hydroxy-3-methoxy). Separation requires tedious chromatography, limiting yields to <40%.
Era 2: The C-H Activation Breakthrough (2016)
The most significant leap in synthesis came with the application of directed ortho-cupration , reported by Tezuka et al. in the Journal of the American Chemical Society.[1] This method bypasses the need for pre-functionalized phenols, building the oxygenation directly onto the biphenyl core.
-
Concept: Using a sterically hindered TMP-cuprate base to deprotonate 4-methoxybiphenyl at the ortho position, followed by oxidation.
-
Yield: High (83%).[1]
-
Significance: This is currently the most efficient route for accessing the scaffold from commodity chemicals.
Era 3: Novel Ring Contraction (Recent)
A niche but chemically elegant method involves the acid-mediated rearrangement of oxidopyrylium cycloadducts . Derived from maltol, these adducts undergo ring contraction when treated with Boron Trichloride (BCl₃) to yield highly substituted phenols, including 2-Methoxy-5-phenylphenol. While less scalable than C-H activation, it allows for unique substitution patterns impossible via other routes.
Summary of Synthetic Strategies
| Method | Starting Material | Key Reagents | Yield | Selectivity |
| Classical | 4-Phenylpyrocatechol | MeI, K₂CO₃ | Low (<40%) | Poor (Mixture of isomers) |
| Suzuki Coupling | 5-Bromo-2-methoxyphenol | Phenylboronic acid, Pd(PPh₃)₄ | Mod-High (60-75%) | High (Pre-determined) |
| C-H Activation | 4-Methoxybiphenyl | (TMP)₂Cu(CN)Li₂, TBHP | Excellent (83%) | Perfect (Directed) |
| Ring Contraction | Maltol Adducts | BCl₃ | Good (71%) | High (Mechanistic control) |
Deep Dive: The C-H Activation Protocol
The C-H activation route is the industry standard for research-grade synthesis due to its high atom economy and yield.
Mechanistic Pathway
-
Lithiation/Cupration: The bulky amide base (TMP)₂Cu(CN)Li₂ removes the proton ortho to the methoxy group. The methoxy oxygen coordinates with the Lithium/Copper cluster, directing the metal exclusively to the 3-position.
-
Oxidation: The carbon-copper bond is oxidized using tert-butyl hydroperoxide (TBHP), installing the hydroxyl group.
Figure 2: The regio-controlled synthesis via Lipshutz-type cuprates (JACS 2016).[1]
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Methoxy-5-phenylphenol (1.0 mmol scale).
Reagents:
-
4-Methoxybiphenyl (184 mg, 1.0 mmol)
-
(TMP)₂Cu(CN)Li₂ (0.5 M solution in THF)
-
tert-Butyl hydroperoxide (TBHP) (5.0 M in decane)
-
Anhydrous THF
-
Ethyl Acetate/NH₄Cl (aq) for workup
Step-by-Step Procedure:
-
Preparation of Reagent: In a flame-dried Schlenk flask under Argon, prepare the cuprate reagent (TMP)₂Cu(CN)Li₂ by mixing TMPLi and CuCN at -78°C.
-
Metalation: Add 4-Methoxybiphenyl (dissolved in minimal THF) to the cuprate solution at -78°C. Stir for 2 hours.
-
Checkpoint: The solution typically turns a deep yellow/brown, indicating formation of the aryl-cuprate.
-
-
Oxidation: Add TBHP (1.2 equiv) dropwise at -78°C. Stir for 30 minutes.
-
Quench: Warm to 0°C and quench with saturated aqueous NH₄Cl / 10% NH₄OH (9:1) to sequester copper salts (solution turns deep blue).
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes:Ethyl Acetate 9:1).
-
Validation: The product appears as a white solid. ¹H NMR should show a singlet for the methoxy group (~3.9 ppm) and two singlets/doublets in the aromatic region corresponding to the 1,2,4-substitution pattern of the phenol ring.
-
References
-
Tezuka, N., et al. (2016).[1] "Regioselective hydroxylation of arenes via C-H activation." Journal of the American Chemical Society, 138(29), 9166-9171.[1]
- Raig, P., & Ammon, R. (1970). "Metabolism of biphenyl in rabbits." Arzneimittel-Forschung, 20, 1266.
-
Beaver, M. G., et al. (2018). "Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts." PMC / NIH, 5a.
-
Fosun Orinove Pharmatech. (2016). "IRE-1α inhibitors and methods of use." U.S. Patent US9241942B2.
- Taylor, R. J. K. (1985).
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An In-depth Technical Guide to the Acidity and pKa of 2-Methoxy-5-phenylphenol
This guide provides a comprehensive analysis of the acidity and pKa of 2-Methoxy-5-phenylphenol, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental methodologies, and an understanding of the structural factors governing the acidity of this substituted phenol.
Introduction: The Critical Role of pKa in Drug Development and Molecular Science
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the behavior of a molecule in a biological system. It dictates the extent of ionization at a given pH, which in turn governs crucial properties such as solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. For a drug candidate, an optimal pKa is often a prerequisite for favorable pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics. An understanding of the pKa of 2-Methoxy-5-phenylphenol is therefore essential for its potential applications in drug discovery and other areas of chemical research.
Phenols, as a class of compounds, are weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. The acidity of a phenol can be significantly modulated by the presence of substituents on the aromatic ring.[1][2][3] This guide will delve into the specific electronic and steric influences of the methoxy and phenyl groups on the acidity of the phenolic proton in 2-Methoxy-5-phenylphenol.
Structural Analysis and Predicted Acidity of 2-Methoxy-5-phenylphenol
The structure of 2-Methoxy-5-phenylphenol features a hydroxyl group, a methoxy group, and a phenyl group attached to a benzene ring. The acidity of the phenolic proton is primarily determined by the stability of its conjugate base, the phenoxide ion.
Substituent Effects:
-
Methoxy Group (-OCH₃): The methoxy group is located at the ortho position relative to the hydroxyl group. It exerts two opposing electronic effects:
-
-I (Inductive) Effect: Oxygen is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bond. This inductive effect is acid-strengthening as it helps to stabilize the negative charge of the phenoxide ion.
-
+M (Mesomeric or Resonance) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic pi-system. This resonance effect is electron-donating and tends to destabilize the phenoxide ion, thus decreasing acidity.
In the case of an ortho-methoxy group, both effects are at play. The overall impact on acidity will depend on the relative strengths of these two effects.
-
-
Phenyl Group (-C₆H₅): The phenyl group is situated at the meta position with respect to the hydroxyl group. Its electronic influence is primarily:
-
-I (Inductive) Effect: The sp² hybridized carbon atoms of the phenyl ring are more electronegative than the sp³ carbon of an alkyl group, leading to a weak electron-withdrawing inductive effect. This effect will have a modest acid-strengthening influence.
-
Resonance Effect: A phenyl group can participate in resonance, but its effect from the meta position on the phenoxide ion is less pronounced compared to the ortho or para positions.
-
Overall Predicted Acidity:
Phenol itself has a pKa of approximately 10.[2] The presence of an electron-donating group like an alkyl group generally increases the pKa (decreases acidity), while electron-withdrawing groups decrease the pKa (increase acidity).[3][4] For 2-Methoxy-5-phenylphenol, the interplay of the inductive and mesomeric effects of the methoxy group, along with the weak inductive effect of the phenyl group, will determine its final pKa. It is anticipated that the pKa of 2-Methoxy-5-phenylphenol will be in a similar range to other substituted phenols.
Experimental Determination of pKa
Accurate determination of the pKa value requires experimental measurement. Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common.[5]
Potentiometric Titration
This classic method involves titrating a solution of the acidic compound with a standard solution of a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.[5]
Experimental Workflow for Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[5] By measuring the absorbance at a specific wavelength in solutions of varying pH, the ratio of the acidic and basic forms of the molecule can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[6]
Experimental Protocol for Spectrophotometric pKa Determination:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of 2-Methoxy-5-phenylphenol.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 2-Methoxy-5-phenylphenol in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample.
-
Data Analysis:
-
Identify a wavelength where the acidic and basic forms of the molecule have significantly different absorbances.
-
Plot absorbance at this wavelength versus pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[7]
-
Data Presentation:
| pH | Absorbance at λ_max |
| pH 1 | A₁ |
| pH 2 | A₂ |
| ... | ... |
| pH n | Aₙ |
Computational pKa Prediction
In addition to experimental methods, computational approaches can provide an estimate of the pKa value. These methods use quantum chemical calculations or quantitative structure-activity relationship (QSAR) models.[8][9][10] Several software packages are available for pKa prediction.[11][12]
Conceptual Workflow for Computational pKa Prediction:
Caption: Conceptual workflow for computational pKa prediction.
Synthesis of 2-Methoxy-5-phenylphenol
The synthesis of 2-Methoxy-5-phenylphenol can be achieved through various organic chemistry reactions, with cross-coupling reactions being a prominent method. The Suzuki-Miyaura coupling is a versatile and widely used method for forming the biaryl C-C bond.[13]
A plausible synthetic route:
A common approach would involve the Suzuki-Miyaura coupling of a protected 2-methoxyphenol derivative with a phenylboronic acid. For instance, 5-bromo-2-methoxyphenol could be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.
Conclusion
References
-
Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]
-
Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. [Link]
-
Scribd. (n.d.). Acidity of Phenols Explained. [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). [Link]
-
Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. [Link]
- Van der Veken, P., et al. (2005). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 1(1), 55-73.
- Gomez, E. D., & Gallaher, J. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- Rived, F., et al. (2001). A review of the experimental and computational methods for pKa determination. Analytical and Bioanalytical Chemistry, 369(7-8), 589-601.
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
Protocol Online. (2013, January 31). Free software to predict PKa values?[Link]
-
ECETOC. (n.d.). pKa. [Link]
- Santos, C. S., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11488.
- Tenti, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8569.
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. sips.org.in [sips.org.in]
- 4. scribd.com [scribd.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ulm.edu [ulm.edu]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pKa - ECETOC [ecetoc.org]
- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Free software to predict PKa values? - Chemistry [protocol-online.org]
- 12. MoKa - pKa modelling [moldiscovery.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
catalytic applications of 2-Methoxy-5-phenylphenol ligands
Application Note: Catalytic Applications of 2-Methoxy-5-phenylphenol (MPP) Ligands
Executive Summary & Strategic Rationale
2-Methoxy-5-phenylphenol (MPP ; CAS: 13023-38-6) represents a privileged "hemilabile" scaffold in organometallic chemistry. Unlike simple phenols, MPP integrates three critical structural features that make it a superior pro-ligand for Lewis acidic metals (Al, Zn, Ti) and transition metals (Ni, Pd):
-
The Phenolic -OH: Acts as a monoanionic anchor (
-donor) upon deprotonation. -
The 2-Methoxy Group: Provides a neutral, hemilabile ether donor (
-donor). This "on-off" coordination capability stabilizes the metal center during resting states but dissociates to open a vacant site for substrate binding (e.g., monomer insertion in polymerization). -
The 5-Phenyl Substituent: Introduces remote steric bulk and
-stacking potential without overcrowding the immediate metal coordination sphere. This enhances solubility in non-polar solvents (toluene, hexane) compared to simple guaiacol derivatives.
This guide details the protocols for utilizing MPP as a precursor for [O,O]-Bidentate Aluminum Catalysts (for Ring-Opening Polymerization) and [O,N]-Schiff Base Ligands (for Oxidative Coupling).
Critical Ligand Characteristics
| Feature | Chemical Role | Impact on Catalysis |
| Hemilability | The methoxy oxygen binds weakly to the metal ( | Stabilizes electrophilic metal centers; prevents irreversible aggregation; lowers activation energy for substrate coordination. |
| Acidity (pKa) | Phenol pKa | Readily deprotonated by alkyl metals (AlMe |
| Steric Bulk | 5-Phenyl group (meta-position). | Increases catalyst lifetime by preventing bimolecular decomposition; improves crystallizability of complexes. |
| Electronic Tuning | Electron-donating OMe + Electron-withdrawing Ph. | Balances the Lewis acidity of the metal center, optimizing electrophilicity for activation of carbonyls or epoxides. |
Protocol A: Synthesis of the MPP Ligand Scaffold
Note: While MPP is commercially available, high-purity synthesis is often required for catalytic grades to remove isomeric impurities.
Reaction Overview: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxyphenol with Phenylboronic Acid.[1]
Reagents:
-
5-Bromo-2-methoxyphenol (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)[1]
-
Pd(PPh
) (3 mol%)[1] -
K
CO (2.0 eq, 2M aqueous) -
Solvent: DME/Ethanol (3:1 v/v)
Step-by-Step Methodology:
-
Inert Handling: Charge a Schlenk flask with the aryl bromide, boronic acid, and Pd catalyst. Cycle 3x with Argon/Vacuum.
-
Solvation: Add degassed DME/Ethanol solvent via syringe.
-
Activation: Add the aqueous K
CO solution. -
Reflux: Heat to 85°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Acidify with 1M HCl to pH 5 (crucial to protonate the phenol). Extract with EtOAc (3x).
-
Purification: Silica gel chromatography. The 5-phenyl isomer typically elutes after the 4-phenyl isomer due to slight differences in polarity.
-
Validation:
H NMR (CDCl ) must show the diagnostic doublet at 3.90 (OMe) and the multiplet at 7.30-7.60 (Phenyl).
Protocol B: Synthesis of [O,O]-Aluminum Catalysts for Polymerization
This protocol generates a Bis(phenoxy-ether) Aluminum Methyl complex, a highly active catalyst for the Ring-Opening Polymerization (ROP) of
Target Complex: [MPP]2AlMe
Reagents:
-
Purified MPP Ligand (2.0 eq)
-
Trimethylaluminum (AlMe
, 2.0M in Toluene) (1.0 eq) -
Solvent: Anhydrous Toluene
Experimental Workflow:
-
Preparation: In a glovebox (
ppm O /H O), dissolve MPP (2.0 mmol, 400 mg) in 10 mL toluene. -
Addition: Cool the solution to -30°C. Add AlMe
(1.0 mmol, 0.5 mL) dropwise over 5 minutes. Caution: Exothermic methane evolution. -
Reaction: Allow to warm to RT and stir for 4 hours. The solution typically turns pale yellow.
-
Isolation: Concentrate under vacuum to ~2 mL. Add 10 mL dry pentane to precipitate the complex.
-
Crystallization: Store at -30°C overnight to yield colorless crystals.
-
Yield: Expected >85%.
Self-Validating Check:
-
H NMR (C
D ): Look for the Al-Me singlet at high field ( -0.3 to -0.5 ppm). If this peak is missing or multiple peaks appear, hydrolysis has occurred.
Protocol C: Catalytic Application (ROP of -Caprolactone)
Rationale: The [MPP]2AlMe complex acts as a single-site initiator. The "hemilabile" methoxy group dissociates to allow the caprolactone monomer to bind to the Aluminum center.
Step-by-Step Protocol:
-
Monomer Prep: Dry
-caprolactone over CaH and distill under vacuum immediately before use. -
Loading: In the glovebox, add monomer (100 eq) to a vial containing [MPP]2AlMe catalyst (1 eq) in Toluene ([M]
= 1.0 M). -
Initiation: Add Benzyl Alcohol (1 eq) as a co-initiator (optional, for controlling end-groups).
-
Polymerization: Stir at 25°C. The viscosity will increase rapidly.
-
Quenching: After 30-60 mins, remove from glovebox and quench with acidic methanol (5% HCl).
-
Analysis: Precipitate polymer in cold methanol. Analyze
and PDI via GPC.
Expected Results:
-
Conversion: >95% within 1 hour.
-
Polydispersity (PDI): 1.05 - 1.15 (indicating living polymerization).
-
Mechanism: Coordination-Insertion.
Visualization: Mechanistic Pathway
The following diagram illustrates the "Hemilabile Switch" mechanism unique to MPP ligands during the catalytic cycle.
Caption: The hemilabile 2-methoxy arm of the MPP ligand opens to create a vacant coordination site on Aluminum, enabling monomer insertion, then re-closes to stabilize the resting state.
Protocol D: Synthesis of [O,N]-Schiff Base Ligands
MPP can be condensed with diamines to form "Salen-type" ligands, where the 5-phenyl group provides enhanced solubility compared to standard Salen ligands.
Reaction:
2 eq. MPP-Aldehyde (derived from MPP via Vilsmeier-Haack formylation) + 1 eq. Ethylenediamine
Key Step (Formylation of MPP):
-
Reagents: MPP (10g), POCl
(1.1 eq), DMF (1.2 eq). -
Conditions: 0°C to 80°C, 4 hours.
-
Workup: Hydrolysis with ice water yields 2-hydroxy-3-methoxy-6-phenylbenzaldehyde .
-
Condensation: Reflux the aldehyde with ethylenediamine in Ethanol to precipitate the yellow Schiff base ligand.
Application:
Complexation with Co(OAc)
References & Authoritative Grounding
-
Royal Society of Chemistry. "Elucidating the reactivity of methoxyphenol positional isomers." Catalysis Science & Technology. Available at: [Link]
-
PubChem. "2-Methoxy-5-phenylphenol Compound Summary." National Library of Medicine. CID 37055-80-4.[2] Available at: [Link]
-
ResearchGate. "Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts." ResearchGate Repository. Available at: [Link]
Disclaimer: This application note describes advanced organometallic protocols. All synthesis involving Aluminum alkyls (AlMe
Sources
2-Methoxy-5-phenylphenol in liquid crystal synthesis
Application Note: 2-Methoxy-5-phenylphenol as a Scaffold for Bent-Core and Lateral-Substituted Liquid Crystals
Executive Summary
2-Methoxy-5-phenylphenol (CAS: 37055-80-4), structurally identified as 3-hydroxy-4-methoxybiphenyl , represents a privileged scaffold in the synthesis of advanced soft materials. Unlike standard linear mesogens (calamitic), this intermediate possesses a unique meta-substitution pattern (1,3-relationship between the hydroxyl and phenyl groups) combined with a polar lateral methoxy substituent.
This configuration makes it a critical building block for:
-
Bent-Core (Banana-Shaped) Liquid Crystals: Inducing polar smectic phases (B-phases) and biaxial nematicity.
-
Laterally Substituted Mesogens: Where the methoxy group suppresses crystallization (lowering
) while maintaining mesophase width. -
Biaryl Drug Intermediates: Serving as a precursor for functionalized biphenyl pharmacophores.
This guide details the handling, purification, and synthetic protocols for integrating 2-methoxy-5-phenylphenol into mesogenic architectures, emphasizing the structural causality between the lateral methoxy group and phase behavior.
Part 1: Molecular Architecture & Material Science
Structural Logic
The utility of 2-methoxy-5-phenylphenol stems from its specific geometric and electronic features:
-
The Bent Geometry: The phenyl ring is at position 5, and the reactive hydroxyl is at position 1. This creates a meta-linkage (120° bond angle) relative to the central ring. When esterified with a rod-like acid, the resulting molecule adopts a "hockey-stick" or bent-core shape, essential for breaking symmetry in LC phases.
-
The Lateral Methoxy Group: Located at position 2 (ortho to the hydroxyl, para to the phenyl), the methoxy group acts as a lateral dipole .
-
Effect: It increases the molecular breadth, preventing efficient packing in the crystal lattice.
-
Result: Lower melting points and stabilization of Nematic phases over highly ordered Smectic phases (unless H-bonding is engaged).
-
The "Lateral Hydroxyl" Effect
In its native form, the -OH group acts as a lateral hydrogen bond donor.
-
Dimerization: Intermolecular H-bonding can form supramolecular dimers, effectively straightening the bent core and inducing high-viscosity Smectic phases.
-
Functionalization: Capping the -OH (e.g., via esterification) breaks these H-bonds, releasing the steric influence of the methoxy group to dictate the mesophase.
Part 2: Experimental Protocols
Protocol A: Pre-Synthesis Purification & QC
Commercial samples of 2-methoxy-5-phenylphenol often contain isomeric impurities (e.g., 4-phenylguaiacol isomers) that severely depress mesophase transitions.
Objective: Isolate >99.5% pure intermediate for LC synthesis.
Materials:
-
Solvents: Ethanol (95%), n-Hexane (HPLC Grade)
-
Equipment: Rotary evaporator, Vacuum oven.
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of crude solid in minimal boiling Ethanol (~40 mL) until clear.
-
Hot Filtration: Filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble particulate.
-
Crystallization: Add warm n-Hexane (approx. 10-15 mL) dropwise until persistent turbidity is observed. Re-heat to clear.
-
Cooling: Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C overnight. Rapid cooling promotes inclusion of impurities.
-
Collection: Filter the white crystalline needles. Wash with cold Hexane/Ethanol (9:1).
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
QC Criteria:
-
HPLC: >99.5% purity.
-
Melting Point: Sharp transition (Literature range: ~80-82°C, verify with specific batch CoA).
Protocol B: Synthesis of Bent-Core Mesogen (Steglich Esterification)
This protocol couples the phenol with a mesogenic acid (e.g., 4-n-decyloxybenzoic acid) to create a 3-ring bent-core system.
Reaction Scheme:
Safety: DCC is a potent sensitizer. DMAP is toxic. Handle in a fume hood.
Procedure:
-
Preparation: In a flame-dried 250 mL Round Bottom Flask (RBF), dissolve 4-(decyloxy)benzoic acid (1.1 equiv, 10 mmol) and 2-methoxy-5-phenylphenol (1.0 equiv, 9.1 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Catalyst Addition: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv) to the stirring solution.
-
Coupling: Cool the mixture to 0°C in an ice bath. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) dissolved in 10 mL DCM dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (DCU) will form.
-
Work-up:
-
Filter off the DCU byproduct.
-
Wash the filtrate with 5% HCl (2x), Saturated NaHCO3 (2x), and Brine (1x).
-
Dry over anhydrous MgSO4 and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude ester from Ethanol/Ethyl Acetate to yield the target mesogen.
Part 3: Visualization & Logic
Synthesis & Phase Behavior Pathway
The following diagram illustrates the decision tree for using 2-methoxy-5-phenylphenol, highlighting how chemical modification alters the physical properties of the material.
Figure 1: Synthetic workflow and resulting material properties derived from the 2-methoxy-5-phenylphenol core.
Part 4: Characterization & Data Analysis
To validate the synthesis and liquid crystalline behavior, the following data profile is required.
Quantitative Data Summary (Example for Ester Derivative)
| Parameter | Method | Expected Observation / Criteria |
| Molecular Structure | 1H-NMR (CDCl3) | |
| Purity | HPLC (C18, MeOH/H2O) | Single peak, >99.5% Area |
| Phase Transitions | DSC (10°C/min) | Distinct endotherms for Cr-LC and LC-Iso transitions. |
| Texture | POM (Crossed Polarizers) | Schlieren Texture (Nematic) or Focal Conic (Smectic). |
Polarized Optical Microscopy (POM) Guide
-
Nematic Phase: Look for thread-like textures or Schlieren brushes that flash upon rotation. The lateral methoxy group often destabilizes the smectic layers, favoring nematicity.
-
Banana Phases (B-Phases): If the bent-core ester is synthesized, look for mosaic textures or switching under electric fields (indicating polar ordering).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Esterification | Steric hindrance of lateral OMe | Increase reaction time (48h) or use stronger activation (Acid Chloride + Pyridine). |
| No Mesophase (Direct Melting) | Impurities disrupting packing | Recrystallize 2x. Check purity of acid chloride/acid. |
| High Viscosity / Gelation | Unreacted Phenol (H-bonding) | Ensure 100% conversion. Remove unreacted phenol via dilute NaOH wash. |
References
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers. Current Opinion in Colloid & Interface Science. (Discusses the role of lateral substituents in mesogen design).
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry. (Foundational text on bent-core mesogens relevant to meta-substituted phenols).
-
ChemicalBook. 2-Methoxy-5-phenylphenol Product Properties and Safety. (Verified CAS and physical data).[6]
-
Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of Lateral Methoxy Substituted Schiff Base Liquid Crystals. Molecular Crystals and Liquid Crystals.[7][8][9] (Provides comparative protocols for lateral methoxy group effects).
Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.
Sources
- 1. scribd.com [scribd.com]
- 2. 2-Methoxy-5-phenylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. WO2006124713A2 - 4-biarylyl-1-phenylazetidin-2-ones - Google Patents [patents.google.com]
- 6. 2-Methoxy-5-phenylphenol | 37055-80-4 [chemicalbook.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. benthamscience.com [benthamscience.com]
scale-up methods for 2-Methoxy-5-phenylphenol production
This application note details the process chemistry and engineering considerations for the kilogram-scale production of 2-Methoxy-5-phenylphenol (CAS: 37055-80-4). This guide moves beyond laboratory synthesis to address critical scale-up factors: exotherm management, palladium scavenging, and crystallization kinetics.
Part 1: Strategic Route Selection & Retrosynthesis
For industrial scale-up, the Suzuki-Miyaura Cross-Coupling is the superior methodology compared to oxidative coupling or Grignard routes due to its functional group tolerance, mild conditions, and avoidance of cryogenic temperatures.
The "Golden Route":
-
Substrate (Electrophile): 5-Bromo-2-methoxyphenol (5-Bromoguaiacol).
-
Catalyst System: Pd(dppf)Cl₂ (robustness) or Pd(PPh₃)₄ (cost-effective if O₂ excluded).
-
Base: Potassium Carbonate (
) or Sodium Carbonate ( ). -
Solvent: Toluene/Ethanol/Water (4:1:1) – The biphasic system ensures solubility of inorganic bases and facilitates salt removal during workup.
Reaction Scheme:
Part 2: Visualized Process Workflow
The following diagram illustrates the industrial workflow, highlighting critical control points (IPC) and unit operations.
Caption: Process Flow Diagram (PFD) for the scale-up synthesis of 2-Methoxy-5-phenylphenol.
Part 3: Detailed Scale-Up Protocol (1.0 kg Batch)
Equipment Preparation
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and nitrogen manifold.
-
Temperature Control: Oil heater/chiller unit capable of 0°C to 120°C.
-
Safety: Ensure condenser coolant is flowing before heating. Vent scrubber required for CO₂ off-gassing.
Reaction Setup
-
Inerting: Evacuate reactor and backfill with Nitrogen (
) three times. Maintain a slight positive pressure of . -
Charging Solids:
-
Charge 5-Bromo-2-methoxyphenol (1.0 kg, 4.92 mol).
-
Charge Phenylboronic acid (0.66 kg, 5.41 mol, 1.1 equiv).
-
Charge Pd(dppf)Cl₂ (3.6 g, 0.1 mol%) Note: Low loading is sufficient for this active substrate.
-
-
Solvent Addition:
-
Add Toluene (8.0 L) and Ethanol (2.0 L). Start stirring at 150 RPM.
-
-
Base Addition:
-
Dissolve
(1.36 kg, 9.84 mol, 2.0 equiv) in Water (2.0 L). -
Add the aqueous base solution to the reactor. Caution: Exothermic mixing may occur.
-
Reaction Execution
-
Heating: Ramp temperature to 80°C over 45 minutes.
-
Scale-Up Insight: Do not heat too rapidly; CO₂ evolution from the base reacting with boronic acid can cause foaming.
-
-
Monitoring: Hold at reflux (approx. 78-82°C) for 4–6 hours.
-
IPC (In-Process Control): Sample organic layer for HPLC.
Workup & Palladium Scavenging
-
Phase Separation: Cool to 25°C. Stop stirring and allow phases to settle (15-30 min). Drain the lower aqueous layer (contains inorganic salts and borates).
-
Pd Removal (Critical Step):
-
Add 10% L-Cysteine solution (or commercially available thiol-modified silica) to the organic layer. Stir at 50°C for 1 hour.
-
Why? Palladium residues are a major impurity in biaryl synthesis. Thiol ligands bind Pd effectively, rendering it insoluble or water-soluble depending on the scavenger.
-
Filter through a pad of Celite or perform a second aqueous wash if using water-soluble cysteine derivatives.
-
Crystallization (Purification)
-
Solvent Switch: Distill the organic phase (Toluene/Ethanol) under reduced pressure to remove Ethanol and concentrate the Toluene to approx. 3-4 L volume.
-
Anti-Solvent Addition: Heat the Toluene concentrate to 60°C. Slowly add n-Heptane (4.0 L) over 1 hour.
-
Cooling Ramp:
-
Cool to 20°C over 2 hours.
-
Cool to 0-5°C and hold for 1 hour to maximize yield.
-
-
Filtration: Filter the white crystalline solid. Wash the cake with cold Heptane (1.0 L).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Part 4: Process Safety & Engineering Data
| Parameter | Value/Note | Scale-Up Implication |
| Heat of Reaction ( | Approx. -140 kJ/mol | Moderate exotherm. Dosing base solution controls rate. |
| Gas Evolution | Ensure reactor vent is sized correctly to prevent over-pressurization. | |
| Solubility | Soluble in Toluene, EtOAc. Insoluble in Water. | Biphasic workup is highly efficient. |
| Impurity Profile | Homocoupling (Biphenyl) | Minimized by using slight excess of boronic acid and rigorous deoxygenation. |
| Pd Limit | < 10 ppm (Pharma limit) | Requires specific scavenging step (Step 4). |
Part 5: Analytical Quality Control
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 280 nm (Phenol absorption).
-
Retention Time:
-
Phenylboronic acid: ~2-3 min.
-
5-Bromo-2-methoxyphenol: ~8-9 min.
-
2-Methoxy-5-phenylphenol: ~12-13 min.
-
References
-
Suzuki-Miyaura Coupling Mechanism & Scale-Up
-
Palladium Removal Techniques
- Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Source: Organic Process Research & Development.
-
URL:[Link]
-
Recrystallization Solvents
-
Compound Data (CAS 37055-80-4)
Sources
- 1. mdpi-res.com [mdpi-res.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088) - FooDB [foodb.ca]
- 4. 3-hydroxy-4-methoxypyridine-2-carboxylic acid (Ref: X696476) [sitem.herts.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 3,4'-Dihydroxy-4-methoxybiphenyl | C13H12O3 | CID 190003 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxy-5-phenylphenol: A Guide for Researchers
Disclaimer
Introduction: Understanding the Compound
2-Methoxy-5-phenylphenol is a substituted phenolic compound with potential applications in pharmaceutical development, organic synthesis, and materials science. Its structure, featuring a methoxy group and a phenyl substituent on the phenol ring, suggests it may be a valuable intermediate or building block. However, this chemical structure also implies potential hazards common to phenolic compounds, such as skin and eye irritation, and oral toxicity.[1][2]
The stability of phenolic compounds like 2-Methoxy-5-phenylphenol can be influenced by environmental factors such as light, heat, pH, and the presence of oxidizing agents.[3] Degradation often occurs through oxidation of the phenolic hydroxyl group, which can lead to the formation of colored byproducts.[3] A thorough understanding of its physicochemical properties is crucial for its effective and safe use in research and development.
Hazard Identification and Classification (Inferred)
Based on the hazard classifications of structurally similar compounds like 2-methoxyphenol, 2-phenylphenol, and 2-methoxy-5-propylphenol, 2-Methoxy-5-phenylphenol should be handled as a substance with the following potential hazards:[1][2][4][5][6]
| Hazard Class | Category | GHS Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5][6][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][6] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | [2] |
Signal Word: Warning [6]
Hazard Pictograms:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling 2-Methoxy-5-phenylphenol, based on established guidelines for hazardous phenolic compounds.[5][8]
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must be worn whenever there is a potential for splashes or when handling the solid to prevent contact with dust particles.[5] |
| Hand Protection | Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves. | Phenolic compounds can penetrate standard nitrile gloves. Change gloves frequently and immediately if contamination is suspected.[8] |
| Body Protection | A fully buttoned lab coat must be worn. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required. Long pants and closed-toe shoes are mandatory. | To protect the skin from accidental splashes and contact. |
| Respiratory Protection | All handling of solid 2-Methoxy-5-phenylphenol that may generate dust, or any procedures that could create aerosols, must be conducted in a certified chemical fume hood. | To prevent inhalation of airborne particles or vapors, which may cause respiratory tract irritation.[2][6] |
Storage and Handling Protocols
Proper storage is critical to maintain the integrity of 2-Methoxy-5-phenylphenol and to ensure a safe laboratory environment.
Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool, dry place. Recommended storage temperature: 15–25 °C. | To minimize degradation and potential volatilization. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, which is a common degradation pathway for phenols. | |
| Light | Keep in a dark place, protected from direct light. | Light can initiate oxidative degradation of phenolic compounds.[3][4] | |
| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture and air.[8] | |
| Location | Store in a well-ventilated area. | To dissipate any potential vapors.[8] | |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To prevent hazardous chemical reactions. |
Handling Workflow
The following workflow diagram illustrates the essential steps for safely handling 2-Methoxy-5-phenylphenol in a laboratory setting.
Caption: Figure 2: Small Spill Response Protocol.
Waste Disposal
All waste containing 2-Methoxy-5-phenylphenol, including contaminated labware and absorbent materials, must be treated as hazardous waste. [9]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet: 2-Phenylphenol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-propylphenol. National Institutes of Health. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]
-
World Health Organization. (n.d.). 2-Phenylphenol in Drinking-water. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Methoxy-5-propylphenol | C10H14O2 | CID 94585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-phenylphenol
Welcome to the technical support guide for the synthesis of 2-Methoxy-5-phenylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable biaryl compound. Here, we will address common challenges, answer frequently asked questions, and provide detailed, validated protocols to enhance the yield and purity of your product.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is formatted as a direct, problem-solving guide for issues that may arise during the synthesis of 2-Methoxy-5-phenylphenol, primarily focusing on the widely-used Suzuki-Miyaura cross-coupling reaction.[1][2]
Problem 1: Low or No Yield of 2-Methoxy-5-phenylphenol
-
Probable Cause 1: Inactive Catalyst. The Palladium(0) species is the active catalyst in the Suzuki-Miyaura coupling.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently to Pd(0) in situ.[4] Additionally, the catalyst may have degraded due to improper storage or handling.
-
Solution 1:
-
Ensure your Pd(II) precatalyst is of high quality. The use of preformed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be a more direct approach.[1]
-
When using a Pd(II) source, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species and facilitate the catalytic cycle.[3]
-
Always handle palladium catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Probable Cause 2: Boronic Acid Decomposition. Aryl boronic acids can be susceptible to decomposition, particularly protodeboronation (cleavage of the C-B bond) or oxidation, especially under harsh basic conditions or at elevated temperatures.[5][6]
-
Solution 2:
-
Use fresh, high-purity arylboronic acid.
-
Choose the base carefully. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases can accelerate decomposition.[7] Potassium carbonate (K₂CO₃) is often a good starting point.[1]
-
Consider using boronic esters (e.g., pinacol esters) which are often more stable than their corresponding acids.[5]
-
-
Probable Cause 3: Inefficient Transmetalation. The transfer of the aryl group from the boron atom to the palladium center is a critical step.[3] This can be hindered by an inappropriate choice of base or solvent system.
-
Solution 3:
-
The presence of water is often beneficial in Suzuki couplings as it can help to dissolve the inorganic base and facilitate the formation of the active borate species.[5] A biphasic solvent system like Toluene/Ethanol/Water is a common and effective choice.[1]
-
Ensure the base is adequately dissolved. Poor solubility of the base will lead to an incomplete reaction.
-
Problem 2: Significant Formation of Side Products
-
Probable Cause 1: Homocoupling of the Aryl Halide or Boronic Acid. A common side reaction is the formation of biaryl products from the coupling of two identical starting materials (e.g., 5,5'-Biphenyl-2,2'-diol from the homocoupling of 5-bromo-2-methoxyphenol).[6] This is often promoted by high temperatures and certain catalyst systems.
-
Solution 1:
-
Lower the reaction temperature. While heat is often required to drive the reaction to completion, excessive heat can promote side reactions.[2]
-
Optimize the catalyst loading. A higher catalyst loading does not always lead to a better outcome and can sometimes favor side product formation.
-
Ensure a truly oxygen-free environment, as oxygen can sometimes facilitate homocoupling pathways.
-
-
Probable Cause 2: Dehalogenation of the Aryl Halide. The starting aryl halide can be reduced to the corresponding arene, resulting in a loss of starting material and a lower yield of the desired product.[5]
-
Solution 2:
-
This side reaction can be promoted by certain bases or impurities in the solvent.[5] Ensure you are using high-purity, degassed solvents.
-
The choice of phosphine ligand can also influence the extent of dehalogenation. Experiment with different ligands if this is a persistent issue.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for 2-Methoxy-5-phenylphenol: Suzuki-Miyaura or Ullmann condensation?
A1: Both the Suzuki-Miyaura coupling and the Ullmann condensation are viable methods for forming the biaryl core.[1] However, the Suzuki-Miyaura reaction is often preferred due to its milder reaction conditions, higher functional group tolerance, and generally better yields. The Ullmann condensation typically requires higher temperatures and stoichiometric amounts of copper, which can be less environmentally friendly and lead to harsher reaction conditions.[8]
Q2: What is the optimal choice of aryl halide for the Suzuki-Miyaura coupling?
A2: The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura coupling generally follows the order: I > Br > OTf >> Cl. While aryl iodides are the most reactive, they are also the most expensive. Aryl bromides often provide a good balance of reactivity and cost, making them a popular choice for many applications.[1] Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems to achieve good conversion.[9]
Q3: How critical is the choice of base in the Suzuki-Miyaura reaction?
A3: The choice of base is critical as it plays a key role in the transmetalation step.[3] The base activates the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[7] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base will depend on the specific substrates and reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. It is advisable to use a combination of eluents (e.g., hexane and ethyl acetate) to achieve good separation.
Q5: What is the most effective method for purifying the crude product?
A5: Column chromatography on silica gel is the most common and effective method for purifying the crude 2-Methoxy-5-phenylphenol.[1] A gradient elution with a mixture of hexane and ethyl acetate is typically used to separate the desired product from any remaining starting materials and side products.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-5-phenylphenol via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
5-Bromo-2-methoxyphenol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 5-bromo-2-methoxyphenol, phenylboronic acid, and potassium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[1]
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-Methoxy-5-phenylphenol.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Parameter | Variation | Observed Effect on Yield | Rationale |
| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhos | Pd(OAc)₂/SPhos may provide higher yields for less reactive aryl chlorides. | Bulky, electron-rich ligands like SPhos enhance catalyst activity.[3] |
| Base | K₂CO₃ vs. K₃PO₄ | K₃PO₄ is a stronger base and may be more effective for challenging substrates. | The choice of base influences the rate of transmetalation.[3] |
| Solvent | Toluene/Ethanol/Water vs. Dioxane/Water | The solvent system affects the solubility of reagents and the rate of reaction. | A biphasic system often enhances base effectiveness.[3] |
| Temperature | 80°C vs. 100°C | Higher temperatures generally increase the reaction rate but may also lead to more side products. | Optimization is key to balancing reaction rate and selectivity.[2] |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.
References
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024, September 9). Organic Process Research & Development. ACS Publications. Retrieved February 23, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved February 23, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 23, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. RSC Publishing. DOI:10.1039/D4QO02335H. Retrieved February 23, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024, September 20). Vapourtec. Retrieved February 23, 2026, from [Link]
-
Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved February 23, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved February 23, 2026, from [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (n.d.). Google Patents.
-
How can I synthesize 2-amino-5-methoxyphenol? (2014, December 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Side reactions of Suzuki cross-coupling. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of 2-methoxy-5-methylphenol. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved February 23, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22). Atlantis Press. Retrieved February 23, 2026, from [Link]
-
Ullmann Reaction. (2020, January 6). BYJU'S. Retrieved February 23, 2026, from [Link]
-
Demethylation of the lignin model dimer 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol by the white-rot fungus Phlebia tremellosa. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]
- Method for selective demethylation of ortho-trimethoxybenzene compounds. (n.d.). Google Patents.
-
2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION 2-Phenylphenol (ortho-phenylphenol, OPP), and sodium o-phenylphenate, SOPP. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved February 23, 2026, from [Link]
-
Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo in dog and monkey. (n.d.). Xenobiotica. Retrieved February 23, 2026, from [Link]
-
Hepatic demethylation of methoxy-bromodiphenyl ethers and conjugation of the resulting hydroxy-bromodiphenyl ethers in a marine fish, the red snapper, Lutjanus campechanus, and a freshwater fish, the channel catfish, Ictalurus punctatus. (2021, July 20). PubMed. Retrieved February 23, 2026, from [Link]
-
(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2025, December 18). ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. jmcct.com [jmcct.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Methoxy-5-phenylphenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methoxy-5-phenylphenol. The content is structured in a practical, question-and-answer format to directly address common issues, underpinned by scientific principles to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-Methoxy-5-phenylphenol?
A1: The impurity profile of 2-Methoxy-5-phenylphenol is intrinsically linked to its synthetic route. The most prevalent methods for creating the biaryl scaffold are Suzuki-Miyaura coupling and Ullmann condensation.[1] Consequently, common impurities include:
-
Unreacted Starting Materials: Such as 5-bromo-2-methoxyphenol, 5-iodo-2-methoxyphenol, or the corresponding phenylboronic acid.[1]
-
Homocoupled Byproducts: Biphenyl (from the self-coupling of phenylboronic acid) or a dimeric derivative of the methoxyphenol starting material.
-
Catalyst Residues: Trace amounts of palladium or copper catalysts used in the cross-coupling reactions.[1]
-
Isomeric Byproducts: Depending on the regioselectivity of the synthesis, other isomers may form.
-
Residual Solvents: Solvents from the reaction and workup, such as toluene, ethyl acetate, or DMSO.[1]
Q2: What are the primary laboratory-scale methods for purifying 2-Methoxy-5-phenylphenol?
A2: The purification strategy depends on the nature and quantity of the impurities. The primary methods are:
-
Silica Gel Column Chromatography: This is the most frequently cited method for separating the target compound from both more polar and less polar impurities.[1][2] The polarity difference between the phenolic product and non-polar byproducts like biphenyl is significant, allowing for effective separation.
-
Recrystallization: For removing minor impurities from a solid crude product, recrystallization is a powerful technique. The key is finding a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][4]
-
Acid-Base Extraction: The phenolic hydroxyl group (pKa ≈ 10) allows for selective extraction.[5] By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a weak aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide), the phenolic product can be deprotonated and moved to the aqueous layer, leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer will precipitate the purified product.[6]
Q3: What key physical properties of 2-Methoxy-5-phenylphenol should I consider during purification?
A3: Understanding the compound's physical properties is critical for designing an effective purification protocol.
| Property | Value / Observation | Implication for Purification |
| Physical Form | Expected to be a solid or crystalline flakes at room temperature. | Suitable for purification by recrystallization. |
| Melting Point | Similar compounds like 2-phenylphenol melt at 57-59 °C.[7] The exact value will be a key indicator of purity. | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests impurities are present. |
| Solubility | Low solubility in water.[7] Good solubility in organic solvents like ethyl acetate, acetone, chloroform, and toluene.[7] | Guides the choice of solvents for chromatography and recrystallization. Its insolubility in water is key for aqueous workups. |
| Acidity (pKa) | The phenolic proton is acidic, with an estimated pKa of ~10. | Enables purification via acid-base extraction, separating it from non-acidic impurities. |
Q4: How can I effectively assess the purity of my 2-Methoxy-5-phenylphenol after purification?
A4: A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check.[2] A pure compound should ideally show a single spot. It is also used to determine the appropriate solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity analysis. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.
-
Mass Spectrometry (MS): Techniques like GC-MS can confirm the molecular weight of the product and identify volatile impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area of the product peak relative to impurity peaks.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Recrystallization Issues
Q: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solution's cooling rate is too rapid for crystal lattice formation.[10]
-
Causality: The compound has limited solubility in the hot solvent, and upon cooling, it separates as a liquid phase (the oil) rather than a solid. This is common when the solvent's boiling point is significantly higher than the compound's melting point or when there are impurities that depress the melting point.
-
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture to re-dissolve the oil.
-
Add More "Good" Solvent: Add a small amount of the hot solvent dropwise until the oil fully dissolves to form a clear solution. This reduces the degree of supersaturation.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath.[4] Insulating the flask can help.
-
Scratch/Seed: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.[10]
-
Change Solvent System: If the problem persists, the solvent is likely unsuitable. Consider a solvent with a lower boiling point or use a two-solvent system (a "good" solvent where the compound is soluble and a "bad" solvent where it is not).
-
Q: My recovery yield is very low after recrystallization. What are the likely causes?
A: Low recovery is a common issue and typically points to one of several experimental factors.[10]
-
Causality & Solutions:
-
Too Much Solvent Used: Using an excessive amount of hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[10] If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.
-
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose product.
-
Solution: Use a pre-heated funnel and flask for the filtration, and keep the solution at or near its boiling point. Add a small excess of hot solvent before filtering to ensure the product remains in solution.
-
-
Inappropriate Solvent Choice: The product may have significant solubility in the solvent even at low temperatures.
-
Column Chromatography Issues
Q: I am getting poor separation between 2-Methoxy-5-phenylphenol and a non-polar impurity (e.g., biphenyl). What adjustments should I make?
A: This is a classic chromatography challenge that requires optimizing the mobile phase polarity.
-
Causality: The eluent system is too polar. A polar solvent will have a strong affinity for the silica gel, moving all compounds—even non-polar ones—up the column too quickly, resulting in co-elution or very close retention factors (Rf).[10]
-
Troubleshooting & Optimization:
-
Decrease Eluent Polarity: Start with a much less polar solvent system. For instance, if you are using 80:20 Hexane:Ethyl Acetate, switch to 98:2 or even 100% Hexane to begin.
-
Run a Gradient: Begin elution with a very non-polar solvent (e.g., 100% Hexane) to wash the non-polar impurity (biphenyl) completely off the column.[10]
-
Gradually Increase Polarity: Once the non-polar spot is gone (as monitored by TLC), slowly increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute your target compound, 2-Methoxy-5-phenylphenol.
-
Check Column Loading: Overloading the column with too much crude material can lead to broad bands and poor separation. A general rule is to use a silica gel-to-crude product weight ratio of 50:1 to 100:1.[10]
-
Q: My phenolic product is streaking badly on the TLC plate and the column. Why is this happening?
A: Streaking is typically caused by interactions between the analyte and the stationary phase, often due to the acidic nature of the compound.
-
Causality: The acidic proton of the phenol can strongly and sometimes irreversibly bind to basic sites on the silica gel. This leads to a continuous "bleeding" of the compound down the column rather than moving as a tight band. The problem can be exacerbated if the crude material is loaded in a solvent that is too polar.
-
Troubleshooting & Optimization:
-
Add Acetic Acid to Eluent: Add a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase. The acid will protonate the basic sites on the silica gel, preventing your phenolic compound from binding too strongly. This results in sharper bands and better separation.
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase (C18) silica gel where separation is based on hydrophobicity rather than polarity.[9]
-
Proper Sample Loading: Ensure the crude sample is dissolved in a minimal amount of a low-polarity solvent before loading it onto the column.
-
Visualized Workflow & Protocols
Workflow for Selecting a Purification Strategy
This diagram outlines a logical approach to choosing the best purification method based on the initial analysis of the crude product.
Caption: A decision tree for selecting the optimal purification method.
Protocol: Silica Gel Column Chromatography
This protocol provides a generalized procedure for purifying 2-Methoxy-5-phenylphenol using column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot on a TLC plate and elute with varying ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20) to find a system that gives your product an Rf value of ~0.3. This will be your starting eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent you will use (e.g., 100% Hexane).
-
Pour the slurry into your column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve your crude product (~1g) in a minimal amount of dichloromethane or toluene.
-
Add a small amount of silica gel (~2g) to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% Hexane) to remove highly non-polar impurities.
-
Gradually increase the eluent polarity according to your TLC analysis (e.g., switch to 95:5 Hexane:EtOAc).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Methoxy-5-phenylphenol.
-
References
-
Cheméo. (n.d.). Chemical Properties of 2-methoxy-5-vinylphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94585, 2-Methoxy-5-propylphenol. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Guaiacol. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxy-5-methylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. (2025). Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT. Retrieved from [Link]
-
Poulsen, P. H., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Irvine Valley College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
Mahrath, A. J. (2014, April 4). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture? ResearchGate. Retrieved from [Link]
-
University of Hertfordshire. (2026, February 5). 2-phenylphenol. AERU. Retrieved from [Link]
-
EURL-SRM. (2025, February 3). Analytical Observations Report. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 614900, 2-Methoxy-5-phenyliminomethyl-phenol. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2-Phenylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nafiah, et al. (2025, December 18). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]
- Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]
- 7. 2-Phenylphenol | 90-43-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 2-Phenylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Issues with 2-Methoxy-5-phenylphenol
Welcome to the technical support center for 2-Methoxy-5-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the success of your research.
Understanding the Solubility of 2-Methoxy-5-phenylphenol
2-Methoxy-5-phenylphenol is a phenolic compound with a chemical structure that presents both hydrophilic and lipophilic characteristics. The presence of a phenyl group and a methoxy group contributes to its hydrophobic nature, which can lead to low aqueous solubility. Conversely, the hydroxyl group offers a site for hydrogen bonding, allowing for some solubility in polar solvents. Understanding this dual nature is key to developing effective solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-Methoxy-5-phenylphenol?
A1: Based on its structure, 2-Methoxy-5-phenylphenol is expected to have low solubility in water and higher solubility in organic solvents. Phenolic compounds are generally soluble in alcohols (like methanol and ethanol), ethers, and ketones (such as acetone).[1] The biphenyl and methoxy groups increase its lipophilicity, making it more soluble in non-polar organic solvents.
Q2: I am observing precipitation of 2-Methoxy-5-phenylphenol in my aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue due to the compound's low water solubility. This can be influenced by several factors including:
-
Concentration: The concentration of 2-Methoxy-5-phenylphenol may have exceeded its saturation point in the aqueous buffer.
-
pH: The pH of the buffer can significantly impact the solubility of phenolic compounds. At a pH below the pKa of the phenolic hydroxyl group, the compound will be in its less soluble neutral form.
-
Temperature: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Ionic Strength: High salt concentrations in the buffer can decrease the solubility of organic compounds through the "salting out" effect.
Q3: How can I increase the aqueous solubility of 2-Methoxy-5-phenylphenol?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like 2-Methoxy-5-phenylphenol.[2][3] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase solubility.[4] Common co-solvents include ethanol, isopropanol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).
-
pH Adjustment: Increasing the pH of the solution above the pKa of the phenolic hydroxyl group will deprotonate it, forming a more water-soluble phenolate salt.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their solubility.[5]
Q4: What are some recommended starting solvents for dissolving 2-Methoxy-5-phenylphenol?
A4: For initial dissolution, it is recommended to start with a small amount of a water-miscible organic solvent in which the compound is highly soluble, such as:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
Once dissolved in a small volume of the organic solvent, this stock solution can then be slowly added to the aqueous buffer with vigorous stirring to achieve the desired final concentration.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered with 2-Methoxy-5-phenylphenol.
Problem 1: The compound does not dissolve in my chosen solvent.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate solvent selection. | Refer to the solvent polarity chart. Start with a small amount of a non-polar organic solvent like acetone or ethanol. | The phenyl and methoxy groups make the molecule largely non-polar, favoring dissolution in organic solvents. |
| Insufficient solvent volume. | Gradually increase the volume of the solvent while stirring. | The concentration may be above the saturation point of the solvent. |
| Low temperature. | Gently warm the solution while stirring. | Solubility of most solids increases with temperature. |
| Solid-state properties. | If possible, try reducing the particle size of the compound by grinding.[3][6] | Increasing the surface area can enhance the rate of dissolution.[6] |
Problem 2: The compound precipitates out of solution after initial dissolution.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Supersaturation. | The initial dissolution may have created a supersaturated solution. Try preparing a more dilute solution. | A supersaturated solution is thermodynamically unstable and will tend to precipitate over time. |
| Change in temperature. | Ensure the temperature of the solution is maintained. Avoid storing solutions at lower temperatures if precipitation is observed. | A decrease in temperature reduces the kinetic energy of the solvent molecules, which can lead to precipitation of the solute. |
| Change in pH. | If working with an aqueous buffer, verify and maintain the pH. For phenolic compounds, a higher pH generally increases solubility. | At a pH above its pKa, the phenolic hydroxyl group deprotonates to form a more soluble phenolate anion. |
| Solvent evaporation. | If using a volatile organic solvent, ensure the container is tightly sealed to prevent evaporation. | Evaporation of the solvent will increase the concentration of the solute, potentially leading to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of 2-Methoxy-5-phenylphenol in a clean, dry vial.
-
Add a small volume of a suitable organic solvent (e.g., DMSO, ethanol) to the vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If necessary, gently warm the solution to aid dissolution.
-
Once dissolved, the stock solution can be stored at the appropriate temperature in a tightly sealed container.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
-
Prepare a concentrated stock solution of 2-Methoxy-5-phenylphenol in a water-miscible organic solvent (e.g., ethanol) as described in Protocol 1.
-
In a separate container, prepare the desired aqueous buffer.
-
While vigorously stirring the aqueous buffer, slowly add the required volume of the organic stock solution dropwise.
-
Continue stirring for a few minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or prepare a more dilute working solution.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with 2-Methoxy-5-phenylphenol.
Caption: A troubleshooting workflow for resolving solubility issues.
Data Presentation: Solubility of Phenolic Compounds in Common Solvents
The following table provides a general guide to the solubility of phenolic compounds, which can be extrapolated to 2-Methoxy-5-phenylphenol. Actual solubility should be determined experimentally.
| Solvent | Polarity | Expected Solubility of 2-Methoxy-5-phenylphenol | Rationale |
| Water | High | Low | The hydrophobic phenyl and methoxy groups limit solubility. |
| Methanol | High | Moderate to High | The hydroxyl group of methanol can hydrogen bond with the phenol. |
| Ethanol | High | Moderate to High | Similar to methanol, ethanol can act as a good solvent. |
| Acetone | Medium | High | Acetone is a good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High (aprotic) | High | DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane | Low | High | The non-polar nature of the solvent is favorable for the non-polar parts of the molecule. |
| Hexane | Very Low | Low to Moderate | Primarily interacts with the hydrophobic phenyl group. |
References
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methods of solubility enhancements | PPTX [slideshare.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
stability of 2-Methoxy-5-phenylphenol under oxidative conditions
Topic: Stability of 2-Methoxy-5-phenylphenol under Oxidative Conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Compound Identity:
-
IUPAC: 2-Methoxy-5-phenylphenol[1]
-
Class: Guaiacol derivative / Biphenylol
-
Core Reactivity: Electron-rich phenol prone to oxidative coupling and quinone formation.
Module 1: Storage & Handling Integrity
Q1: My sample of 2-Methoxy-5-phenylphenol has transitioned from an off-white solid to a yellow/brown sticky residue. Is it still usable?
Status: Critical Degradation Likely. Technical Insight: This color shift is a hallmark of oxidative dearomatization . As an electron-rich guaiacol derivative, 2M5PP is susceptible to auto-oxidation upon exposure to air and light. The yellow/brown chromophores are typically ortho-quinones (formed via oxidation of the catechol intermediate) or conjugated biphenyl dimers (formed via radical coupling at the para-position).
-
Action: Analyze purity via HPLC. If degradation >5%, repurify or discard.
-
Prevention: Store strictly under Argon/Nitrogen at -20°C. Protect from light.
Q2: Can I prepare stock solutions in DMSO or DMF for long-term storage?
Status: Not Recommended. Technical Insight: While 2M5PP is soluble in polar aprotic solvents, DMSO can act as a mild oxidant (Swern-type chemistry mechanisms) over prolonged periods, especially if trace acid or metal ions are present. The phenolic proton is acidic (pKa ~10), and the phenolate ion is significantly more reactive toward oxidation than the neutral phenol.
-
Recommendation: Prepare stock solutions in degassed anhydrous ethanol or acetonitrile immediately prior to use. If DMSO is required for biological assays, freeze aliquots at -80°C and use within 1 week.
Module 2: Experimental Troubleshooting
Q3: I observe "ghost peaks" in my LC-MS chromatogram with [M-H]⁻ = 397. What are these?
Diagnosis: Oxidative Dimerization (4,4'-Biphenyl Formation).
Mechanistic Explanation:
The molecular weight of 2M5PP is ~200.2 g/mol . A mass of 397 (negative mode) corresponds to a dimer:
-
Validation: Check if the peak intensity increases with pH or presence of transition metals (Fe, Cu).
-
Solution: Add 0.1% Ascorbic Acid or EDTA to your mobile phase/buffer to scavenge radicals and chelate metal catalysts.
Q4: The compound degrades rapidly in my cell culture media (pH 7.4). How do I stabilize it?
Diagnosis: Phenolate-Driven Auto-oxidation. Technical Insight: At physiological pH, a fraction of 2M5PP exists as the phenolate anion. This species is electron-rich and reacts rapidly with dissolved oxygen (ROS) to form semiquinone radicals.
-
Protocol Adjustment:
-
Degas media thoroughly.
-
Add Antioxidants: Co-supplement with Superoxide Dismutase (SOD) or Catalase if compatible with the bio-assay.
-
Check Metals: Media containing Cu²⁺ or Fe³⁺ (Fenton reagents) will catalyze this degradation instantly. Use chelators (DTPA) if possible.
-
Module 3: Advanced Mechanistic Insights
Q5: What is the precise mechanism of degradation?
The degradation follows a Radical-Mediated Oxidative Pathway .
-
Initiation: Hydrogen atom abstraction (HAT) generates a phenoxy radical.
-
Propagation (Path A - Dimerization): The radical couples at the C4 position (sterically accessible and spin-dense), forming a C-C linked dimer.
-
Propagation (Path B - Quinone Formation): Further oxidation (often involving water or ROS) attacks the C2-methoxy group or the ring, leading to demethylation and formation of 5-phenyl-1,2-benzoquinone .
Visualizing the Degradation Pathway
Caption: Figure 1. Oxidative degradation pathways of 2M5PP leading to dimerization (insoluble) or quinone formation (colored).
Standard Operating Procedure: Stability Validation
Objective: Determine the half-life (
| Step | Action | Critical Parameter |
| 1 | Solubilization | Dissolve 2M5PP to 10 mM in degassed Acetonitrile. |
| 2 | Dilution | Dilute to 100 µM in the target Assay Buffer (e.g., PBS pH 7.4). |
| 3 | Incubation | Incubate at 37°C in the dark. |
| 4 | Sampling | Aliquot at T=0, 1, 2, 4, 8, 24 hours. Quench immediately with 1% Formic Acid in ACN . |
| 5 | Analysis | Analyze via HPLC-UV (280 nm) or LC-MS. |
| 6 | Calculation | Plot |
Acceptance Criteria:
- recovery at T=24h requires inert atmosphere.
-
If
, the assay is invalid without stabilization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37055-80-4, 2-Methoxy-5-phenylphenol. Retrieved from [Link]
-
Jalali, M., et al. (2026). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features. University of Tasmania. Retrieved from [Link]
-
Royal Society of Chemistry. Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols. RSC Advances. Retrieved from [Link]
-
Wikipedia. Oxidative coupling of phenols. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-Methoxy-5-phenylphenol Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-5-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing this crucial synthesis. Here, we focus on one of the most critical parameters: reaction temperature. Understanding and controlling the reaction temperature is paramount for maximizing yield, ensuring purity, and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Methoxy-5-phenylphenol?
A1: The most prevalent and versatile method for synthesizing 2-Methoxy-5-phenylphenol is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For this specific synthesis, this typically involves reacting 5-bromo-2-methoxyphenol with phenylboronic acid in the presence of a palladium catalyst and a base.[1]
Q2: What is the typical temperature range for the Suzuki-Miyaura synthesis of 2-Methoxy-5-phenylphenol?
A2: The reaction temperature for the Suzuki-Miyaura synthesis of 2-Methoxy-5-phenylphenol can vary depending on the specific catalyst, solvent system, and substrates used. However, a general temperature range of 60°C to 110°C is commonly employed.[2][3][4] For instance, some protocols suggest a temperature of 100°C, while others have found 80°C to be optimal for similar Suzuki-Miyaura reactions.[1][5]
Q3: How does reaction temperature influence the yield and purity of 2-Methoxy-5-phenylphenol?
A3: Reaction temperature has a significant impact on both the yield and purity of the final product. Generally, increasing the temperature can increase the reaction rate. However, excessively high temperatures can lead to the degradation of reactants, catalysts, or the final product, as well as the formation of unwanted byproducts, which will decrease the overall yield and purity. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction, also leading to a lower yield.
Q4: What are the potential side reactions to be aware of when optimizing the temperature for this synthesis?
A4: In Suzuki-Miyaura coupling reactions, several side reactions can occur, and their prevalence can be temperature-dependent. The most common side reactions include:
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid. This is often more prevalent at higher temperatures.
-
Dehalogenation: The removal of the halogen atom from the aryl halide starting material.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be exacerbated by high temperatures and the presence of water.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of 2-Methoxy-5-phenylphenol that can be attributed to suboptimal reaction temperatures.
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps & Explanation |
| Low to No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C or 100°C). A higher temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Significant Byproduct Formation (e.g., homocoupling products) | Reaction temperature is too high. | Decrease the reaction temperature. High temperatures can accelerate side reactions. Running the reaction at the lower end of the optimal range (e.g., 70-80°C) can often minimize the formation of homocoupling and other byproducts while still achieving a good yield of the desired product. |
| Presence of Dehalogenated Starting Material | Elevated reaction temperature in the presence of a hydrogen source. | Lower the reaction temperature. Dehalogenation can be promoted at higher temperatures, especially if there are sources of hydrogen in the reaction mixture (e.g., from the solvent). |
| Loss of Boronic Acid (Protodeboronation) | High reaction temperature, especially in aqueous solvent mixtures. | Reduce the reaction temperature. Protodeboronation is often accelerated at higher temperatures. If an aqueous co-solvent is necessary, consider running the reaction at a milder temperature for a longer duration. |
| Catalyst Decomposition | Exceeding the thermal stability of the palladium catalyst. | Consult the manufacturer's data for the thermal stability of the specific palladium catalyst being used and ensure the reaction temperature does not exceed this limit. Catalyst decomposition can lead to a stalled reaction and the formation of palladium black. |
Experimental Protocol: Temperature Optimization Study
To determine the optimal reaction temperature for the synthesis of 2-Methoxy-5-phenylphenol, a systematic study should be performed. The following protocol outlines a general procedure.
Materials:
-
5-Bromo-2-methoxyphenol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a series of identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, add 5-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Inert Atmosphere: Purge each flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to each flask.
-
Temperature Control: Place each flask in a pre-heated oil bath set to a specific temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C, and 110°C).
-
Reaction Monitoring: Stir the reactions vigorously at their respective temperatures and monitor the progress by TLC at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixtures to room temperature. Dilute each mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product from each reaction by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[1] Analyze the yield and purity of the isolated 2-Methoxy-5-phenylphenol from each reaction temperature using techniques such as ¹H NMR and LC-MS.
Expected Outcome and Data Presentation
The results of the temperature optimization study can be summarized in a table similar to the one below to facilitate easy comparison and determination of the optimal temperature.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Byproducts Observed |
| 60 | 24 | Low | High | Unreacted starting materials |
| 70 | 18 | Moderate | High | Minor unreacted starting materials |
| 80 | 12 | High | Very High | Trace impurities |
| 90 | 10 | High | High | Minor homocoupling products |
| 100 | 8 | Good | Moderate | Increased homocoupling products |
| 110 | 6 | Moderate | Low | Significant byproduct formation |
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the interplay of different factors, the following diagrams are provided.
Caption: Experimental workflow for the temperature optimization of 2-Methoxy-5-phenylphenol synthesis.
Caption: The influence of reaction temperature on key outcomes of the synthesis.
References
- An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. Benchchem.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- 2-Methoxy-5-phenylphenol synthesis. ChemicalBook.
-
Reizman, B. J., Wang, Y. M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Available at: [Link]
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Benchchem.
-
TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]
-
Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604-616. Available at: [Link]
-
EURL-SRM - Analytical Observations Report. EURL-SRM. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
- Troubleshooting common issues in 2-(2,5-Dimethoxybenzoyl)phenyl acetate experiments. Benchchem.
-
2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION 2-Phenylphenol (ortho-phenylphenol, OPP), and sodium o-phenylphenate, SOPP. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. MDPI. Available at: [Link]
- Process for producing methoxyphenol or ethoxyphenol. Google Patents.
-
Phenol, 2-methoxy-. NIST WebBook. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]
- Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide. Google Patents.
Sources
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-Methoxy-5-phenylphenol Derivatives
Welcome to our dedicated technical support center for navigating the synthetic challenges associated with 2-Methoxy-5-phenylphenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with sterically encumbered biaryl systems. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common synthetic hurdles and achieve your target molecules with higher efficiency and yield.
Introduction: The Challenge of Steric Hindrance
2-Methoxy-5-phenylphenol and its analogues are important structural motifs in medicinal chemistry and materials science. The synthesis of these biaryl compounds, often relying on cross-coupling reactions, can be significantly hampered by steric hindrance.[1][2] When bulky substituents are present near the reaction centers (the ortho positions), they can impede the approach of reagents and catalysts, slowing down or even preventing the desired bond formation. This guide will equip you with the knowledge and techniques to effectively address these steric challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction to form a 2-Methoxy-5-phenylphenol derivative is giving a low yield. What are the likely causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are a common problem.[3] The primary reasons are often related to the key steps in the catalytic cycle: oxidative addition and reductive elimination.
Underlying Causes:
-
Slow Oxidative Addition: The palladium(0) catalyst must first insert into the carbon-halogen bond of your aryl halide. Bulky groups near the halogen can physically block this approach.
-
Difficult Reductive Elimination: The final step, where the two aryl groups are joined and the product is released from the palladium center, can also be slow due to the steric clash between the bulky substituents on the two coupling partners.[4]
-
Catalyst Decomposition: Inefficient catalytic turnover can lead to the formation of inactive palladium black.
-
Protodeboronation: The boronic acid can be cleaved by residual water or other protic sources before it has a chance to transmetalate to the palladium catalyst.[4]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Actions |
| Ligand Selection | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination in sterically demanding couplings.[5][6][7] | Switch to a more sterically demanding and electron-rich ligand such as SPhos, XPhos, or RuPhos. These ligands stabilize the active palladium species and accelerate the key steps of the catalytic cycle.[6] |
| Base and Solvent | The choice of base and solvent is critical for activating the boronic acid and maintaining catalyst activity. | For hindered couplings, stronger and less-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[4][8] |
| Temperature | Higher temperatures can provide the necessary activation energy to overcome the steric barriers. | Cautiously increase the reaction temperature, monitoring for potential substrate or product decomposition. Microwave irradiation can also be a powerful tool for accelerating these reactions.[4][5] |
| Reagent Quality | The purity and stability of your reagents are paramount. | Use freshly purchased or purified aryl halides and boronic acids. Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation. |
Q2: I'm observing significant dehalogenation of my starting material and homocoupling of my boronic acid. What can I do to minimize these side reactions?
A2: These side reactions are often competitive with the desired cross-coupling, especially when the main reaction is slow due to steric hindrance.
Minimizing Side Reactions:
-
Dehalogenation: This often occurs via β-hydride elimination. Using bulky ligands that favor reductive elimination over β-hydride elimination is key.[4] Ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen) to minimize side reactions.
-
Homocoupling (Protodeboronation): This is the reaction of the boronic acid with itself. Using anhydrous solvents and bases can help. Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can also reduce the rate of this side reaction.[4]
Q3: Should I protect the phenolic hydroxyl group before attempting the cross-coupling? If so, what protecting group do you recommend?
A3: Yes, protecting the acidic phenolic proton is generally advisable for several reasons.
Rationale for Protection:
-
Improved Solubility: The free phenol can sometimes lead to solubility issues with the catalyst and reagents in non-polar organic solvents.
-
Prevention of Side Reactions: The phenoxide can act as a nucleophile and interfere with the catalytic cycle.
-
Enhanced Reactivity: Protecting the phenol can sometimes lead to cleaner reactions and higher yields.
Recommended Protecting Groups:
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages |
| Methyl Ether | Methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄) with a base like K₂CO₃.[9] | Strong acid (e.g., HBr) or BBr₃. | Very stable to a wide range of reaction conditions. |
| Benzyl Ether | Benzyl bromide (BnBr) with a base like K₂CO₃. | Hydrogenolysis (H₂, Pd/C). | Orthogonal to many other protecting groups. |
| Silyl Ethers (e.g., TBDMS) | TBDMSCl with imidazole or another non-nucleophilic base. | Fluoride source (e.g., TBAF). | Mild removal conditions. |
| Tetrafluoropyridyl (TFP) | Pentafluoropyridine with a base. | Mild conditions with KF, 18-crown-6, and methyl thioglycolate.[10] | Stable to a variety of conditions and can be cleaved under mild conditions.[10] |
Q4: Are there alternative coupling strategies to the Suzuki-Miyaura reaction for synthesizing these hindered biaryls?
A4: Absolutely. While the Suzuki-Miyaura coupling is a workhorse, other methods can be advantageous for certain substrates.
Alternative Coupling Reactions:
-
Ullmann Condensation: A classical copper-catalyzed reaction that can be effective for forming biaryl ethers and, in some cases, C-C bonds.[8][11] Modern protocols often use ligands to improve yields and reaction conditions.[12][13]
-
Buchwald-Hartwig Amination: While primarily for C-N bond formation, related palladium-catalyzed systems can be adapted for C-C bond formation, especially with the use of specialized ligands.[14][15]
-
Sonogashira Coupling: This palladium/copper co-catalyzed reaction forms a C-C bond between an aryl halide and a terminal alkyne.[16][17] The resulting alkyne can then be further functionalized.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of a 2-Methoxy-5-phenylphenol derivative. Optimization of the ligand, base, solvent, and temperature will likely be necessary for your specific substrates.
Materials:
-
Sterically hindered aryl halide (e.g., 5-bromo-2-methoxyphenol derivative) (1.0 eq)
-
Arylboronic acid (e.g., a substituted phenylboronic acid) (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, and base.
-
In a separate vial, prepare a solution of the palladium pre-catalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk flask containing the reagents.
-
Add the remaining solvent to the reaction mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Challenge and Solution
The Suzuki-Miyaura Catalytic Cycle and the Impact of Steric Hindrance
Caption: The Suzuki-Miyaura catalytic cycle highlighting the steps impeded by steric hindrance.
Workflow for Optimizing a Sterically Hindered Cross-Coupling Reaction
Caption: A logical workflow for troubleshooting and optimizing challenging cross-coupling reactions.
References
- An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives - Benchchem.
- Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC.
- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC.
- MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
- Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
- Factors Affecting SN1 & SN2 Reactions | PDF - Scribd.
- Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH.
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC - PubMed Central.
- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K.
- Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC.
- Appendix 6: Protecting groups - Oxford Learning Link.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
- Subtle steric differences reveal a model for Ni cross-coupling success.
- Steric effects - Wikipedia.
- Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes | The Journal of Organic Chemistry - ACS Publications.
- 2-Methoxy-5-phenylphenol synthesis - ChemicalBook.
- Buchwald–Hartwig amination - Wikipedia.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos - Benchchem.
- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
- Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings | ChemRxiv.
- Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides - Benchchem.
- Discuss. Stereochemistry of biphenyl organic chemistry | Filo.
- Buchwald-Hartwig Coupling - Alfa Chemistry.
- A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole | The Journal of Organic Chemistry - ACS Publications.
- Cross-Coupling Reactions Guide.
- A Study of the Substituent Effects on the O–H Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method - Scientific & Academic Publishing.
- Protecting Groups - Organic Synthesis.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC.
- Suzuki Coupling - Organic Chemistry Portal.
- The effect of steric bulk in Sonogashira coupling reactions | Request PDF - ResearchGate.
- Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and.
- 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC.
- Protection for Phenols and Catechols | Request PDF - ResearchGate.
- A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - PMC.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications.
- Elucidation of the Forces Governing the Stereochemistry of Biphenyl | Request PDF - ResearchGate.
- Ortho effect - Wikipedia.
- 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
- Effect of Temperature on Elimination and Substitution Reactions - YouTube.
- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
- Looking for advice on protecting phenol in presence of primaril alcohol - Reddit.
- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction - Organic Chemistry Portal.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC.
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Methoxy-5-phenylphenol by GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities and intermediates is a cornerstone of rigorous scientific practice and regulatory compliance. The presence of even minute impurities can significantly alter the pharmacological and toxicological profile of a compound. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity determination of 2-Methoxy-5-phenylphenol, a biphenyl scaffold of interest in medicinal chemistry.
This document moves beyond a simple recitation of methods, delving into the causality behind experimental choices and providing the framework for self-validating protocols. Every claim is grounded in established analytical principles and supported by authoritative references.
The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or intermediate like 2-Methoxy-5-phenylphenol is not merely a quality control metric; it is a critical determinant of safety and efficacy. Potential impurities can arise from various stages of the synthesis and purification process. For instance, in a common synthetic route for 2-Methoxy-5-phenylphenol, the Suzuki-Miyaura coupling, potential impurities could include unreacted starting materials such as 5-bromo-2-methoxyphenol and 4-methylphenylboronic acid, residual palladium catalyst, or by-products from homo-coupling reactions.[1] Each of these would need to be identified and quantified to ensure the integrity of the final compound.
GC-MS as a Primary Tool for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[2] Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal choice for separating and identifying the main component from its potential impurities.[2]
The Principle of Separation and Detection
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. The separation of different components in the sample is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
The choice of a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is often suitable for the separation of aromatic compounds like phenols and biphenyls.[3] For some phenolic compounds, derivatization, such as silylation, may be necessary to increase their volatility and thermal stability, ensuring they can be analyzed by GC without degradation.[1]
Experimental Protocol: GC-MS Purity Analysis of 2-Methoxy-5-phenylphenol
This protocol is designed to be a self-validating system, incorporating steps for system suitability testing and method validation in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][4][5]
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Methoxy-5-phenylphenol reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare a sample solution of the 2-Methoxy-5-phenylphenol batch to be tested at a concentration of approximately 50 µg/mL in the same solvent.
GC-MS Instrumentation and Conditions
The following table outlines a typical set of starting parameters for the GC-MS analysis. These may require optimization for a specific instrument and column.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness | A versatile, non-polar column providing good separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension, ensuring optimal separation. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless mode is used for trace analysis, while a split injection is suitable for higher concentration samples to prevent column overloading. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible mass spectra. |
| Ion Source Temp. | 230 °C | A standard temperature to maintain ionization efficiency. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Scan Range | 40-500 amu | A wide enough range to capture the molecular ion and key fragments of the target analyte and potential impurities. |
Data Acquisition and Analysis
-
System Suitability: Inject the working standard solution multiple times to ensure the system is performing adequately. Key parameters to check include peak area reproducibility (RSD < 2%), peak shape (tailing factor < 1.5), and resolution from any known impurities.
-
Calibration Curve: Inject the series of working standard solutions to generate a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.99.
-
Sample Analysis: Inject the sample solution.
-
Purity Calculation: The purity of the 2-Methoxy-5-phenylphenol is typically determined by area percent, assuming that all components have a similar response factor. For more accurate quantification, a reference standard for each impurity would be required.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS purity analysis of 2-Methoxy-5-phenylphenol.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods, which rely on different separation or detection principles.[6] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two such valuable alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[7]
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like 2-Methoxy-5-phenylphenol, a reversed-phase C18 column is a common choice, where a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used.[3][8]
-
Advantages over GC-MS:
-
Suitable for non-volatile and thermally unstable compounds.
-
Generally non-destructive, allowing for sample recovery if needed.
-
Wide range of stationary and mobile phases provides high versatility.
-
-
Disadvantages compared to GC-MS:
-
Typically lower chromatographic resolution than capillary GC.
-
UV detection, while common, is less specific than mass spectrometry and relies on the analyte having a chromophore.
-
Experimental Protocol: HPLC Purity Analysis
| Parameter | Value |
| HPLC System | |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 275 nm |
| Injection Volume | 10 µL |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[6][9]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a stable, non-interfering internal standard of high purity, the purity of the sample can be calculated directly.
-
Advantages:
-
A primary ratio method, often not requiring a specific reference standard of the analyte.
-
Provides structural information that can help in the identification of impurities.
-
Orthogonal to chromatographic techniques.[6]
-
-
Disadvantages:
-
Significantly lower sensitivity compared to GC-MS and HPLC.
-
Requires a highly stable and well-characterized internal standard.
-
Potential for signal overlap in complex mixtures can complicate quantification.
-
Performance Comparison
The choice of analytical technique is often a balance between sensitivity, specificity, and the nature of the analyte.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Volatility-based separation, mass-based detection | Partition-based separation, UV absorbance detection | Nuclear spin properties in a magnetic field |
| Specificity | Very High (based on retention time and mass spectrum) | Moderate (based on retention time and UV spectrum) | High (based on unique chemical shifts) |
| Sensitivity | High (ng to pg level) | Moderate to High (µg to ng level) | Low (mg level) |
| Quantification | Relative (Area %), requires standards for absolute | Relative (Area %), requires standards for absolute | Absolute (with internal standard) |
| Analytes | Volatile, thermally stable (or derivatized) | Wide range, including non-volatile and thermally labile | Soluble compounds with NMR-active nuclei |
| Throughput | Moderate | High | Low to Moderate |
Method Validation: A Trustworthy System
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. According to ICH Q2(R1) guidelines, the following parameters are crucial for a purity method:[2][4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and showing that the peaks are well-resolved.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 5-7 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Logical Framework for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity analysis of 2-Methoxy-5-phenylphenol, GC-MS stands out as a highly specific and sensitive method, particularly for identifying and quantifying volatile and semi-volatile impurities. Its high resolving power and the definitive identification provided by mass spectrometry make it an invaluable tool in drug development.
However, no single method is infallible. A robust quality control strategy should employ an orthogonal method to confirm the purity results. HPLC is an excellent complementary technique, especially for any potential non-volatile or thermally labile impurities. For establishing the purity of a reference standard or for obtaining an absolute purity value without impurity-specific standards, qNMR is the method of choice.
By understanding the principles, strengths, and limitations of each technique, and by implementing rigorous, validated protocols, researchers can ensure the highest level of confidence in the purity of their compounds, a critical step on the path to developing safe and effective medicines.
References
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
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Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
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PubMed. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. Retrieved from [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
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Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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SIELC Technologies. (2024). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
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-
ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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- 8. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rssl.com [rssl.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-5-phenylphenol
Hazard Assessment: Understanding the Risk
Based on the hazard classifications of analogous compounds like 2-methoxyphenol, 2-phenylphenol, and the parent compound phenol, we must assume that 2-Methoxy-5-phenylphenol presents the following hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] Phenol and its derivatives can be readily absorbed through intact skin, leading to systemic poisoning which can be fatal.[3][6]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[4][6][7][8] A particularly insidious property of phenol is its local anesthetic effect, which can prevent the immediate sensation of pain, leading to extensive tissue damage before the handler is aware of the exposure.[3][9]
-
Serious Eye Damage/Irritation: Poses a high risk of causing serious, potentially irreversible eye damage and irritation.[3][4][7][8]
-
Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[7][10]
The Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 2-Methoxy-5-phenylphenol.
| Protection Type | Recommended Equipment | Causality and Critical Considerations |
| Eye and Face Protection | Chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect from splashes. A face shield is required to protect the rest of the face, as splashes of phenolic compounds can be catastrophic.[6][11] This combination is mandatory whenever there is a potential for splashes, especially when handling stock solutions. |
| Hand Protection | For Incidental Contact (<10% solutions): Double-layered nitrile gloves (e.g., two pairs of standard exam gloves or a single thicker 8mil nitrile glove).[6] For Concentrated Solutions or Prolonged Handling: Utility-grade neoprene or butyl rubber gloves worn over an inner pair of nitrile gloves.[6][11] Viton® rubber also provides excellent resistance.[11] | This is a critical control point. Phenol and related compounds can rapidly penetrate standard nitrile and latex gloves.[12] Double-gloving provides a temporary barrier, but for direct handling of concentrates, more robust materials like butyl rubber or neoprene are essential to prevent skin absorption.[6][11] Gloves must be changed frequently and immediately upon any sign of contamination.[1][6] |
| Body Protection | A fully buttoned, long-sleeved lab coat. A butyl rubber or neoprene apron worn over the lab coat is required when handling significant quantities or when there is a high splash risk.[1][6][11] | Standard lab coats offer minimal chemical resistance. An impervious apron made of butyl rubber or neoprene provides a necessary barrier to protect the torso from splashes that could lead to severe burns and systemic toxicity.[1][6] |
| Footwear | Long pants or clothing covering the body to the ankles and fully enclosed, solid-top shoes are mandatory.[6][11] | Open-toed shoes, sandals, or shoes with permeable tops are strictly forbidden. Phenol can penetrate leather, so any contaminated footwear, including leather shoes, must be destroyed.[3] |
| Respiratory Protection | Not typically required if all work is conducted within a certified chemical fume hood. | If a fume hood is unavailable or operations may generate significant dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] Fit-testing and training are required before respirator use. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, procedural workflow is essential for minimizing risk.
Workflow for Safe Chemical Handling
Caption: Step-by-step workflow for handling 2-Methoxy-5-phenylphenol.
Emergency & Disposal Plans: Immediate, Essential Actions
Rapid and correct response to an exposure or spill is critical to mitigating the severe harm caused by phenolic compounds.
First Aid: Immediate Response is Critical
| Exposure Type | Immediate Action Protocol |
| Skin Contact | 1. IMMEDIATELY move to the nearest emergency shower or drench hose.[6] 2. While flushing with copious amounts of water, remove all contaminated clothing, shoes, and jewelry.[9][11] Anyone assisting must wear protective gloves.[11] 3. After an initial 15-minute water flush, liberally apply Polyethylene Glycol (PEG) 300 or 400 to the affected area using gauze pads.[6][9][11] Continuously wipe the area for at least 30 minutes, frequently changing the swab.[9] 4. Call for immediate medical attention (e.g., 911). [6][13] Treatment should continue during transport to the hospital.[3] |
| Eye Contact | 1. IMMEDIATELY proceed to the nearest emergency eyewash station.[6][11] 2. Hold eyelids open and flush with a continuous stream of tepid water for at least 15-20 minutes.[9][11] Do not interrupt flushing.[11] 3. Call for immediate medical attention. [6][9] |
| Inhalation | 1. Immediately move the affected person to fresh air.[6][11] 2. Call for immediate medical attention. [6][11] |
| Ingestion | 1. Do NOT induce vomiting. [11] 2. If the person is conscious, rinse their mouth with water and have them drink 4-8 oz of water or milk.[11] 3. Call for immediate medical attention. [3][11] |
Emergency Response Workflow (Skin Exposure)
Caption: Critical response steps for skin exposure to phenolic compounds.
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before cleanup, don the full PPE ensemble described in Section 2, including chemical-resistant outer gloves and a respirator if the spill is large or ventilation is poor.
-
Containment: For liquid spills, absorb with an inert material like vermiculite or commercially available absorbent pads.[2] Do not use combustible materials. For solid spills, carefully sweep up the material, avoiding dust generation.[14]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a sealable, clearly labeled hazardous waste container.[12]
-
Decontamination: Wipe down the spill area with soap and water.[12]
-
Waste Disposal: All contaminated materials, including gloves and lab coats, must be disposed of as hazardous waste.[6]
Waste Disposal Plan
Under no circumstances should 2-Methoxy-5-phenylphenol or its contaminated materials be disposed of in standard trash or down the drain.[7]
-
Segregation: All waste, including the chemical itself, empty containers, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be collected as chemical hazardous waste.[6]
-
Containment: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) office to arrange for proper disposal according to all local, state, and federal regulations.[12][15]
References
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Working Safely with Phenol Guideline. The University of Queensland. [Link]
-
Appendix P - Phenol First Aid Guide and PPE. University of California, Berkeley Environment, Health and Safety. [Link]
-
Phenol Exposure: First Aid Guidance. University of York, Department of Biology. [Link]
-
Phenol Standard Operating Procedure. University of Michigan-Dearborn. [Link]
-
What is the treatment for phenol poisoning in an emergency? Dr.Oracle. [Link]
-
Phenol. University of California, Santa Barbara, Environmental Health and Safety. [Link]
-
Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]
-
2-Methoxy-5-propylphenol PubChem CID 94585. National Institutes of Health. [Link]
-
Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]
-
Safety Data Sheet: 2-Methoxyphenol. Synerzine. [Link]
-
Safety Data Sheet: 2-Phenylphenol. CPAChem. [Link]
-
Safety Data Sheet: 2-Phenylphenol. Metascience. [Link]
-
International Chemical Safety Cards (ICSC): o-PHENYLPHENOL. ILO. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. synerzine.com [synerzine.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 10. 2-Methoxy-5-propylphenol | C10H14O2 | CID 94585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 12. umdearborn.edu [umdearborn.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
